molecular formula C17H16N2O3 B2526364 Oxfbd04 CAS No. 2231747-03-6

Oxfbd04

Cat. No. B2526364
CAS RN: 2231747-03-6
M. Wt: 296.326
InChI Key: RFDVEAHRRMEOHK-UHFFFAOYSA-N
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Description

OXFBD04 is a potent and selective inhibitor of BRD4 . It is a potent BET bromodomain ligand with additional modest affinity for the CREBBP bromodomain . It has anti-cancer activity and inhibits the proliferation of various cancer cell lines including leukemia, breast, and renal cancer cell lines .


Molecular Structure Analysis

The empirical formula of OXFBD04 is C17H16N2O3 and it has a molecular weight of 296.32 . The SMILES string representation of its structure is CC1=NOC(C)=C1C2=CC(C(O)C3=CN=CC=C3)=CC(O)=C2 .


Chemical Reactions Analysis

OXFBD04 has optimized physicochemical properties and good metabolic stability . It has a half-life of 388 minutes and a clearance rate of 3.57 µL/min/mg . More detailed information about its chemical reactions and metabolism would require further experimental studies.


Physical And Chemical Properties Analysis

OXFBD04 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Radiocarbon Dating and Chronological Analysis

Oxfbd04, as part of the OxCal software, plays a crucial role in the calibration of radiocarbon dates and statistical analysis of chronological information. This software is instrumental for researchers and students across various disciplines, enabling more robust models in statistical methods. Key developments in OxCal, such as model averaging for deposition models and multiphase models, significantly impact research methodologies. This advancement is particularly relevant in evaluating marine reservoir offsets and in the visualization of extensive chronological data sets (Ramsey & Lee, 2013).

Combustion and Energy Research

In the field of energy and combustion research, Oxfbd04 is relevant in oxy-fuel combustion studies. Oxy-fuel combustion of pulverized fuels (PF) is a notable area of research for CO2 capture in power plants. The unique properties of oxy-fuel combustion, due to the use of CO2 or CO2-H2O vapor mixtures as diluents, lead to significant changes in combustion fundamentals. Oxfbd04's relevance in this context lies in its potential applications in Computational Fluid Dynamics (CFD) modeling, which is crucial for understanding the combustion physics and chemistry in oxy-fuel conditions (Yin & Yan, 2016).

Biomedical Research: Bromodomain Ligands

Oxfbd04 is a 3-pyridyl-derived ligand that shows improved affinity for the BRD4(1) bromodomain, which is significant in biomedical research, particularly in cancer and inflammation therapy. This ligand demonstrates an enhanced understanding of molecular dynamics and internal hydrogen bonding, leading to better metabolic stability and physicochemical properties. Its development marks a significant advance in targeting the BET family of bromodomains for therapeutic applications (Jennings et al., 2018).

Genetic Studies in Autism

Oxfbd04's relevance extends to genetic studies, particularly in understanding the oxytocin receptor gene (OXTR) associated with autism spectrum disorder (ASD). Research indicates significant associations between ASD and specific OXTR single-nucleotide polymorphisms (SNPs), suggesting a direction for future studies on the etiology of ASD. This association underscores the importance of Oxfbd04 in genetic research related to social behaviors and disorders (LoParo & Waldman, 2014).

Mechanism of Action

OXFBD04 works by inhibiting the interactions of BRD4 with the RelA subunit of NF-κB . This action inhibits the proliferation of various cancer cell lines .

Safety and Hazards

OXFBD04 is classified as a combustible solid . It does not have a flash point . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Relevant Papers I found a few relevant papers during my search . These papers discuss various aspects of OXFBD04, including its mechanism of action, potential applications, and safety profile. Further analysis of these papers could provide more detailed information about OXFBD04.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(pyridin-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-16(11(2)22-19-10)13-6-14(8-15(20)7-13)17(21)12-4-3-5-18-9-12/h3-9,17,20-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVEAHRRMEOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxfbd04

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